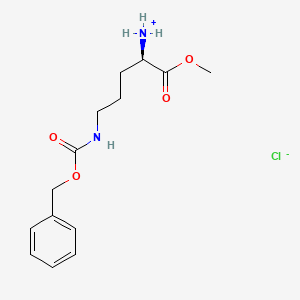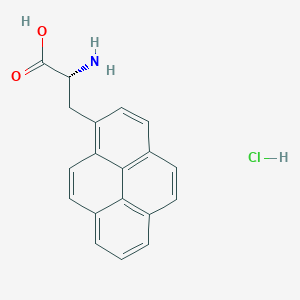
H-D-Ala(1-Pyn)-OH HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Ala(1-Pyn)-OH HCl, also known as 2-hydroxy-3-methyl-4-phenylbutanoic acid hydrochloride, is an important reagent used in organic synthesis. It has a wide range of applications in the fields of chemistry, biochemistry, and medicine. Its unique structure and properties make it a valuable tool for researchers in many areas.
Aplicaciones Científicas De Investigación
H-D-Ala(1-Pyn)-OH HCl has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungals. It has also been used in the synthesis of peptides and other biologically active compounds. Additionally, it has been used in the synthesis of fluorescent probes for imaging and detection of biomolecules.
Mecanismo De Acción
H-D-Ala(1-Pyn)-OH HCl is a carboxylic acid that can act as an acid catalyst in the hydrolysis of esters and amides. It can also act as a nucleophile in the substitution of alkyl halides and can be used as an electrophile in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
H-D-Ala(1-Pyn)-OH HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of arachidonic acid, an important precursor of eicosanoids. It has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, molecules involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-D-Ala(1-Pyn)-OH HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to obtain. Additionally, it is highly soluble in aqueous solutions and can be stored for long periods of time. However, it can be difficult to work with due to its high acidity and can be corrosive to some materials.
Direcciones Futuras
There are many potential future directions for research involving H-D-Ala(1-Pyn)-OH HCl. One possibility is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, it could be used to synthesize new compounds with potential applications in the fields of biochemistry and medicine. Finally, it could be used to investigate the mechanism of action of other compounds and to design new synthetic pathways.
Métodos De Síntesis
H-D-Ala(1-Pyn)-OH HCl is synthesized through a multi-step process. The first step involves the reaction of 4-hydroxy-3-methylphenylacetic acid with ethylchloroformate to produce ethyl 4-hydroxy-3-methyl-4-phenylbutanoate. This is then followed by a reaction with hydrochloric acid to produce H-D-Ala(1-Pyn)-OH HCl. The final step involves purification of the product to obtain a pure sample of the compound.
Propiedades
IUPAC Name |
(2R)-2-amino-3-pyren-1-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2.ClH/c20-16(19(21)22)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12;/h1-9,16H,10,20H2,(H,21,22);1H/t16-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLRFOCYZVMQDJ-PKLMIRHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Ala(1-Pyn)-OH HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

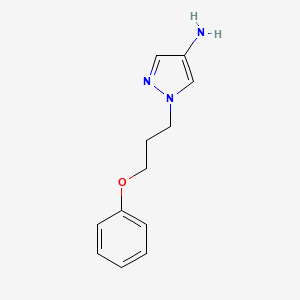
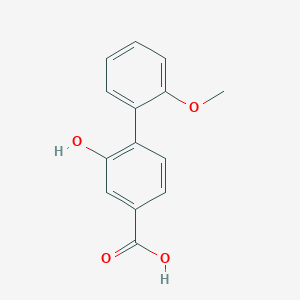

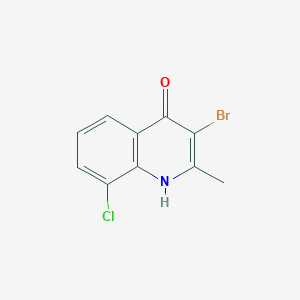



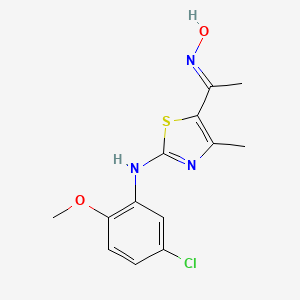

![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)
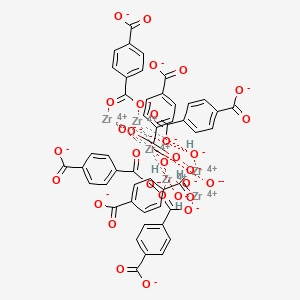
![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)
